(+)-Muscarine-d9 Iodide is a stable isotope-labeled compound, specifically a deuterated form of muscarine, which is a natural alkaloid found in various mushrooms. It is primarily used in biochemical research, particularly in studies involving neurotransmission and muscarinic acetylcholine receptors. The compound is classified under several categories including drugs, acetylcholine receptor modulators, and substances relevant to cognitive function and neurodegenerative disorders.
(+)-Muscarine-d9 Iodide is derived from natural muscarine, which can be extracted from mushrooms such as Inocybe and Clitocybe species. The deuterated version is synthesized for use in research settings to provide enhanced tracking capabilities in studies involving metabolic pathways and receptor interactions due to the unique properties of deuterium.
The compound falls under the following classifications:
The synthesis of (+)-Muscarine-d9 Iodide typically involves the following steps:
The synthesis requires careful monitoring of reaction parameters such as pH, temperature, and reaction time to ensure optimal yield and purity. The use of deuterated solvents may also be employed to minimize contamination.
The molecular formula for (+)-Muscarine-d9 Iodide is , with a molecular weight of 310.22 g/mol. The structure features a bicyclic system typical of muscarine derivatives.
O[C@@H]1C[C@@H](C[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]1C.[I-]
(+)-Muscarine-d9 Iodide undergoes several types of chemical reactions relevant to its function as a muscarinic agonist:
Reactions involving this compound are typically conducted under mild conditions to preserve the integrity of the functional groups involved. Common reagents include nucleophiles such as amines or thiols.
The mechanism by which (+)-Muscarine-d9 Iodide exerts its effects involves binding to muscarinic acetylcholine receptors located in various tissues including the brain and peripheral nervous system. Upon binding:
Studies have shown that muscarinic receptors play crucial roles in cognitive functions such as learning and memory, making this compound significant for research into cognitive disorders.
(+)-Muscarine-d9 Iodide finds applications primarily in scientific research:
The enantioselective synthesis of muscarine derivatives requires precise stereochemical control due to the critical influence of chirality on muscarinic receptor binding. The foundational approach involves a chiral pool strategy starting from (S)-O-benzyl lactic aldehyde ((-)-14), which undergoes stereoselective addition to yield key iodoalcohol intermediates ((-)-15 and (+)-16) with >98% enantiomeric excess [5] [8]. Subsequent ring closure via intramolecular nucleophilic displacement forms the 2,5-disubstituted tetrahydrofuran core characteristic of muscarine alkaloids. For deuterated analogs, this scaffold is modified at the C-4 methyl position—a site amenable to isotopic labeling without disrupting receptor affinity. The synthetic sequence involves:
Table 1: Key Intermediates in Asymmetric Synthesis of Muscarine Derivatives
Intermediate | Chemical Structure | Stereochemical Purity | Role in Synthesis |
---|---|---|---|
(S)-O-Benzyl lactic aldehyde ((-)-14) | C₁₀H₁₂O₂ | >99% ee | Chiral building block |
Iodoalcohol ((-)-15) | C₁₀H₁₃IO₂ | >98% ee | Tetrahydrofuran ring precursor |
4-Mesyloxymuscarine | C₉H₁₇NO₄S | Single diastereomer | Activated intermediate for deuterium incorporation |
Table 2: Comparison of Synthetic Routes to (+)-Muscarine Core
Method | Key Reagent | Yield (%) | Stereoselectivity |
---|---|---|---|
Chiral pool synthesis | (S)-O-Benzyl lactic aldehyde | 35-40% | >98% ee |
Catalytic asymmetric hydroxylation | Sharpless catalyst | 25-30% | 90-95% ee |
Enzymatic resolution | Pseudomonas cepacia lipase | 45-50% (theoretical max 50%) | >99% ee |
Deuterium integration into the muscarine scaffold employs two complementary strategies to achieve site-specific d9 labeling:
De Novo Synthesis with Isotopologous Building BlocksThis method constructs the molecule from deuterium-enriched precursors:
Post-Synthetic Hydrogen/Deuterium Exchange (HIE)Selective exchange at activated carbon sites:
Critical considerations for d9 labeling:
Table 3: Deuterium Incorporation Strategies for (+)-Muscarine-d9 Iodide
Strategy | Labeling Sites | Deuteration Efficiency | Advantages/Limitations |
---|---|---|---|
De novo synthesis with CD₃I | C-4 methyl | >99% (3D) | Site-specific, high purity; requires complex precursor |
Flow HIE with Pd/D₂O | C-2, C-3, C-5 | 95-98% per site (6D) | Scalable, mild conditions; may require purification |
Acid-catalyzed exchange (D₂O) | C-5 methylene | 85-90% (2D) | Simple setup; incomplete exchange |
Radiolabeled (+)-Muscarine-d9 iodide enables receptor binding studies using SPECT/PET. Key optimization parameters:
Radionuclide Selection
Prosthetic Group LabelingDirect electrophilic iodination damages the muscarine scaffold. Preferred approach:
R-SnBu₃ + [¹²³I]NaI + Oxidant → R-¹²³I + SnBy-products
Yields: 74.9±1.0% for para-isomer vs. 49.4±1.2% for meta-isomer [1].
Stability Optimization
Table 4: Radionuclide Properties for Muscarine Tracers
Isotope | Half-life | Emission Type | Production Method | Imaging Application |
---|---|---|---|---|
¹²³I | 13.2 hours | γ (159 keV) | ¹²⁴Te(p,2n)¹²³I | SPECT |
¹²⁴I | 4.2 days | β⁺ (max 1.5 MeV) | ¹²⁴Te(d,2n)¹²⁴I | Longitudinal PET |
³H | 12.3 years | β⁻ (18.6 keV) | Catalytic ³H exchange | Autoradiography |
Table 5: Radiolabeling Efficiency and Purification Methods
Labeling Method | Radiochemical Yield | Purity Post-Purification | Purification Technique |
---|---|---|---|
Direct electrophilic iodination | <20% | 85-90% | Ion-exchange chromatography |
Prosthetic group (para-tributylstannyl) | 74.9±1.0% | >99.5% | C18 HPLC |
Isotopic exchange (³H) | 40-60% | >98% | Solid-phase extraction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7